(1-Methoxy-2,2-dimethylcyclopentyl)methanamine
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Overview
Description
(1-Methoxy-2,2-dimethylcyclopentyl)methanamine is an organic compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . It is primarily used for research purposes and is known for its unique structural features, which include a methoxy group and a cyclopentyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2,2-dimethylcyclopentyl)methanamine typically involves the reaction of 2,2-dimethylcyclopentanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, under hydrogenation conditions .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2,2-dimethylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(1-Methoxy-2,2-dimethylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methoxy-2,2-dimethylcyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclopentyl ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(1,2-Dimethylcyclopentyl)methanamine: Similar structure but lacks the methoxy group.
(1-(2-Methoxyphenyl)cyclopropyl)methanamine: Contains a methoxy group but has a cyclopropyl ring instead of a cyclopentyl ring.
Uniqueness
(1-Methoxy-2,2-dimethylcyclopentyl)methanamine is unique due to its combination of a methoxy group and a cyclopentyl ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-methoxy-2,2-dimethylcyclopentyl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-4-6-9(8,7-10)11-3/h4-7,10H2,1-3H3 |
InChI Key |
XQRBFUALAPDLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(CN)OC)C |
Origin of Product |
United States |
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